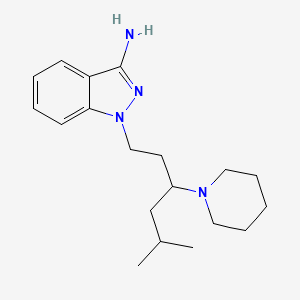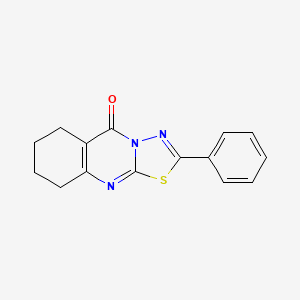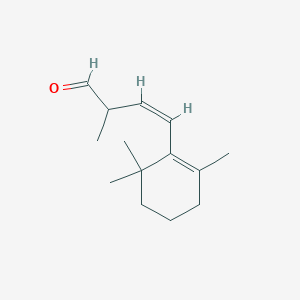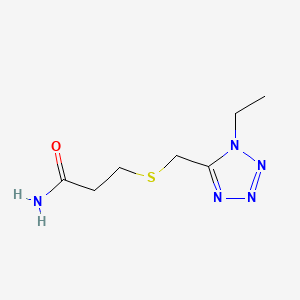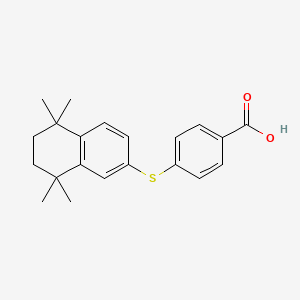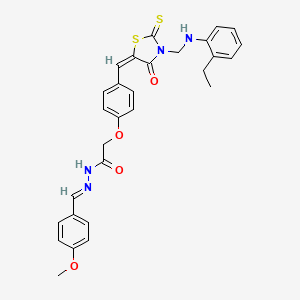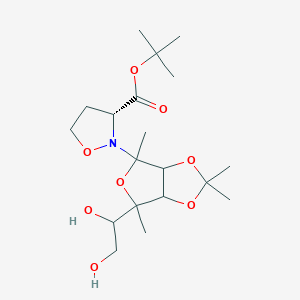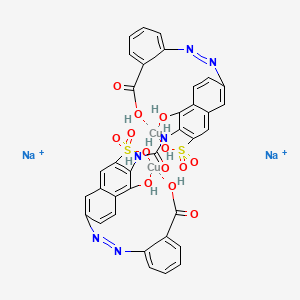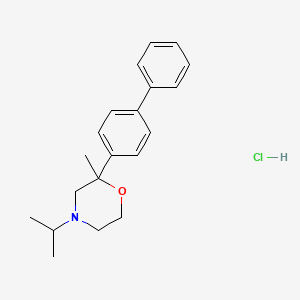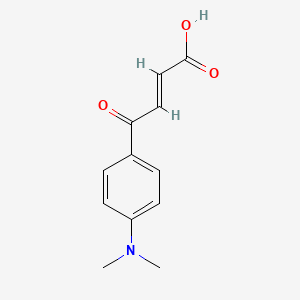
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetic anhydride and pyridine. This reaction is carried out at elevated temperatures, around 220°C, to facilitate the formation of the desired product . Another method involves the use of sodium hydroxide in the presence of a phase transfer catalyst like Aliquat 336, which aids in the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols or amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is used as a precursor for the synthesis of nonlinear optical chromophores.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme interactions, receptor binding, and other biological processes.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including smart materials that respond to environmental stimuli. Its incorporation into polymers and other materials enhances their thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of (E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the compound’s conjugated system allows it to participate in electron transfer processes, further modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include (E)-3-(4-(Dimethylamino)phenyl)-2-propenoic acid and (E)-4-(4-(Dimethylamino)phenyl)-3-buten-2-one. These compounds share structural similarities but differ in their specific functional groups and overall reactivity .
Uniqueness
(E)-4-(4-(Dimethylamino)phenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
86867-14-3 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-4-[4-(dimethylamino)phenyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-8H,1-2H3,(H,15,16)/b8-7+ |
InChI Key |
HUWCREVZODMUNL-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



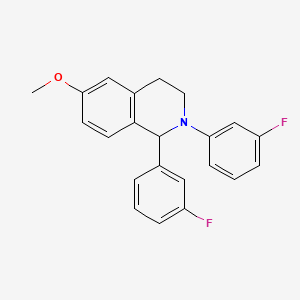
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
